molecular formula C9H8N2O B13975176 1-Oxo-1lambda~5~-quinolin-3-amine CAS No. 62141-03-1

1-Oxo-1lambda~5~-quinolin-3-amine

Cat. No.: B13975176
CAS No.: 62141-03-1
M. Wt: 160.17 g/mol
InChI Key: AZRGIDVVKRNORH-UHFFFAOYSA-N
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Description

1-Oxo-1lambda~5~-quinolin-3-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core with an oxo group at the first position and an amine group at the third position, making it a unique structure with significant potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-1lambda~5~-quinolin-3-amine can be synthesized through several methods. One common approach involves the cyclization of primary aryl amines with 1,3-diketones or β-keto-aldehydes under acidic conditions. This reaction typically proceeds through the formation of an enamine intermediate, which undergoes cyclodehydration to form the quinoline ring system .

Industrial Production Methods: Industrial production of this compound often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols. These methods aim to improve yield, reduce environmental impact, and enhance the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1lambda~5~-quinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

1-oxidoquinolin-1-ium-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-5-7-3-1-2-4-9(7)11(12)6-8/h1-6H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRGIDVVKRNORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=[N+]2[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489069
Record name 1-Oxo-1lambda~5~-quinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62141-03-1
Record name 1-Oxo-1lambda~5~-quinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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